molecular formula C9H10FN3S B11730798 N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11730798
M. Wt: 211.26 g/mol
InChI Key: UIJNUIWKSDHGAE-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorinated thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its combination of a fluorinated thiophene and a pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and material science research.

Properties

Molecular Formula

C9H10FN3S

Molecular Weight

211.26 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H10FN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

UIJNUIWKSDHGAE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(S2)F

Origin of Product

United States

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